Nebivololhydrochlorid

Übersicht

Beschreibung

Nebivolol hydrochloride is a beta-blocker used primarily for the treatment of hypertension and heart failure. It is known for its high selectivity towards beta-1 adrenergic receptors and its ability to induce vasodilation through nitric oxide release . This compound is marketed under various brand names, including Bystolic and Nebilet .

Wissenschaftliche Forschungsanwendungen

Nebivolol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with various receptors.

Biology: Research often focuses on its effects on cellular signaling pathways and its role in modulating heart rate and blood pressure.

Wirkmechanismus

Target of Action

Nebivolol hydrochloride primarily targets the β1-adrenergic receptors in the heart . These receptors normally bind to hormones called catecholamines, which cause the heart to beat harder and faster . By blocking these receptors, nebivolol helps the heart beat more slowly .

Biochemical Pathways

This results in a greater decrease in systolic and diastolic blood pressure than other beta blockers .

Pharmacokinetics

Nebivolol is metabolized in the liver via CYP2D6-mediated pathways . It has a protein binding of 98% and an elimination half-life of 12-19 hours . The drug is excreted through the kidneys and feces . The absolute oral bioavailability of nebivolol varies from 12 to 96% in subjects characterized as extensive and poor debrisoquine hydroxylators .

Action Environment

The efficacy and stability of nebivolol can be influenced by various environmental factors. Additionally, diabetic patients should monitor their blood glucose levels as beta blockers like nebivolol may mask signs of hypoglycemia .

Biochemische Analyse

Biochemical Properties

Nebivolol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets beta-1 adrenergic receptors, leading to decreased vascular resistance and increased stroke volume and cardiac output . Additionally, nebivolol hydrochloride stimulates endothelial nitric oxide synthase via beta-3 agonism, resulting in nitric oxide-mediated vasodilation . This interaction with nitric oxide synthase is crucial for its vasodilatory effects, distinguishing it from other beta-blockers.

Cellular Effects

Nebivolol hydrochloride exerts multiple effects on various cell types and cellular processes. It influences cell function by decreasing resting and exercise heart rates, myocardial contractility, and both systolic and diastolic blood pressure . Furthermore, nebivolol hydrochloride affects cell signaling pathways by blocking beta-1 adrenergic receptors, which leads to reduced activation of the cyclic AMP pathway . This compound also impacts gene expression by modulating the transcription of genes involved in inflammatory responses and oxidative stress .

Molecular Mechanism

The molecular mechanism of nebivolol hydrochloride involves its selective binding to beta-1 adrenergic receptors, leading to the inhibition of these receptors . This binding decreases the activation of adenylate cyclase, resulting in lower levels of cyclic AMP and reduced protein kinase A activity . Additionally, nebivolol hydrochloride stimulates beta-3 adrenergic receptors, which activates endothelial nitric oxide synthase and increases nitric oxide production . This nitric oxide-mediated vasodilation is a key aspect of its antihypertensive effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nebivolol hydrochloride change over time. It has a long duration of action, with effects persisting for up to 48 hours after discontinuation . Nebivolol hydrochloride is stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that nebivolol hydrochloride maintains its efficacy in reducing blood pressure and improving cardiac function over prolonged use .

Dosage Effects in Animal Models

The effects of nebivolol hydrochloride vary with different dosages in animal models. At low doses, it effectively reduces blood pressure and heart rate without significant adverse effects . At high doses, nebivolol hydrochloride may cause bradycardia, hypotension, and other toxic effects . Studies have shown that the therapeutic window for nebivolol hydrochloride is wide, with doses ranging from 5 to 40 mg daily being well-tolerated in most cases .

Metabolic Pathways

Nebivolol hydrochloride undergoes extensive first-pass metabolism, primarily catalyzed by the enzyme CYP2D6, with contributions from CYP2C19 and CYP3A4 . The main metabolite is 4-hydroxynebivolol, which retains some pharmacological activity . The metabolism of nebivolol hydrochloride involves alicyclic hydroxylation, dihydroxylation, and aromatic hydroxylation, among other pathways . These metabolic processes are crucial for the elimination and detoxification of the compound.

Transport and Distribution

Nebivolol hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with approximately 98% of the drug bound to plasma proteins . This high protein binding facilitates its distribution throughout the body. Nebivolol hydrochloride is also transported across cell membranes via passive diffusion and possibly through specific transporters . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of nebivolol hydrochloride is primarily within the cytoplasm and cell membranes, where it interacts with beta-adrenergic receptors . It does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its interaction with endothelial nitric oxide synthase suggests some localization within endothelial cells . This subcellular distribution is essential for its pharmacological effects on vascular tone and cardiac function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nebivolol hydrochloride can be synthesized through a multi-step process. One of the methods involves the reaction of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to yield nebivolol . The process typically involves the use of solvents like dimethylformamide and reagents such as iodine in dichloromethane .

Industrial Production Methods: An improved industrial method for the synthesis of nebivolol hydrochloride involves a one-pot synthesis from an epoxy monomer. This method is stereospecific and yields high purity without the need for intermediate purification . This process is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: Nebivolol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various metabolites and derivatives of nebivolol, which can have different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Atenolol: Another beta-1 selective blocker but lacks the nitric oxide-mediated vasodilation.

Metoprolol: Similar to atenolol, it is a beta-1 selective blocker without vasodilatory properties.

Carvedilol: A non-selective beta-blocker with alpha-1 blocking activity, leading to vasodilation through a different mechanism.

Uniqueness of Nebivolol Hydrochloride: Nebivolol hydrochloride stands out due to its dual mechanism of action—beta-1 adrenergic receptor blockade and nitric oxide-mediated vasodilation. This combination provides a more comprehensive approach to managing hypertension and heart failure compared to other beta-blockers .

Eigenschaften

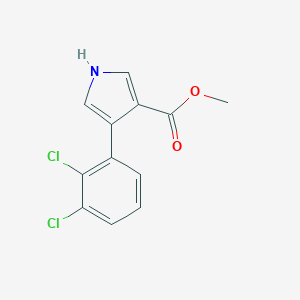

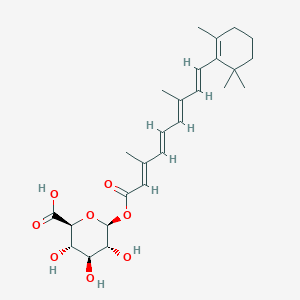

IUPAC Name |

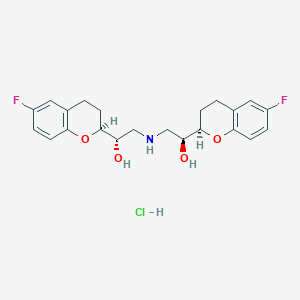

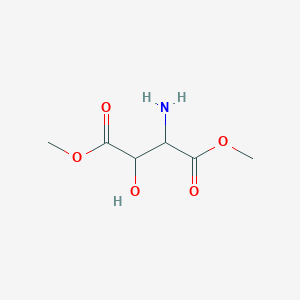

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Nebivolol Hydrochloride is a third-generation beta-blocker with a unique pharmacological profile. It exhibits highly selective β1-receptor antagonist activity, effectively reducing blood pressure and heart rate [, , ]. This selectivity for β1-receptors over β2-receptors contributes to its favorable side effect profile compared to non-selective beta-blockers [].

ANone: Unlike many other beta-blockers, Nebivolol Hydrochloride also promotes nitric oxide release, leading to vasodilation []. This vasodilatory action contributes to its antihypertensive effects by reducing peripheral vascular resistance and improving arterial compliance [].

ANone: While the provided excerpts do not explicitly state the molecular formula and weight of Nebivolol Hydrochloride, they do highlight that it is the hydrochloride salt of the parent compound, Nebivolol. This information can be found in scientific databases or the literature.

ANone: Researchers utilize various spectroscopic techniques to analyze Nebivolol Hydrochloride. These include UV spectrophotometry, which is widely used due to the compound's strong absorbance in the UV region [, , , , , , , ]. Infrared spectroscopy (FTIR) is another valuable tool employed to identify functional groups and assess drug-excipient compatibility in formulations [, , , ].

ANone: Studies investigating the stability of Nebivolol Hydrochloride have revealed its susceptibility to degradation under certain stress conditions. Notably, it exhibits degradation in oxidative environments [, , ]. Researchers have also observed degradation in photolytic conditions [, , ]. These findings underscore the importance of developing appropriate formulations and storage conditions to ensure drug stability.

ANone: Researchers have developed and validated several analytical methods for the accurate and precise quantification of Nebivolol Hydrochloride. High-performance liquid chromatography (HPLC) stands out as a widely adopted technique [, , , , , , , , ]. High-performance thin-layer chromatography (HPTLC) is another preferred method, particularly for its speed and sensitivity [, , , , , , , ]. UV spectrophotometry is also employed, often in combination with other methods like simultaneous equations or Q-analysis for analyzing multi-component formulations [, , , , , ].

ANone: Method validation is crucial to ensure the reliability of analytical data. In the case of Nebivolol Hydrochloride, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) during method validation [, , , , , , , , , , , , , , , , , , , ]. Compliance with International Conference on Harmonization (ICH) guidelines is paramount during this process [, , , , , , , ].

ANone: As a poorly water-soluble drug, Nebivolol Hydrochloride presents challenges in achieving desirable dissolution rates and bioavailability []. To overcome these limitations, researchers have explored various formulation strategies. These include liquisolid compacts, which utilize non-volatile solvents and carriers to improve drug wettability and dissolution [, ]. The development of self-micro-emulsifying drug delivery systems (SMEDDS) is another promising approach to enhance solubility and dissolution, ultimately improving oral bioavailability [].

ANone: The choice of excipients plays a critical role in determining the dissolution characteristics of Nebivolol Hydrochloride tablets. Superdisintegrants like sodium starch glycolate and crosscarmellose sodium are often incorporated to facilitate rapid disintegration and enhance drug release [, , , ]. Polymers like hydroxypropyl methylcellulose (HPMC) and microcrystalline cellulose (MCC) are commonly employed in matrix systems to control drug release [, ]. Optimization of formulation variables, including the concentration of these excipients and the manufacturing process, is crucial for achieving desired dissolution profiles [, , ].

ANone: Recognizing the limitations of conventional oral delivery, researchers have explored alternative administration routes for Nebivolol Hydrochloride to potentially enhance its therapeutic efficacy. Transdermal delivery systems, such as patches, offer the advantage of bypassing first-pass metabolism and providing sustained drug release [, , ]. Nanostructured lipid carriers (NLCs) incorporated into hydrogels have shown promise as a transdermal delivery system for sustained release and improved bioavailability [].

ANone: While not directly addressed in the provided research, targeted drug delivery approaches could potentially enhance the therapeutic index of Nebivolol Hydrochloride. By directing the drug specifically to cardiovascular tissues, it may be possible to achieve greater efficacy at lower doses, potentially minimizing off-target effects.

ANone: Ongoing research on Nebivolol Hydrochloride focuses on refining its delivery and expanding its therapeutic potential. Investigating novel drug delivery systems, including nanoparticles and targeted delivery approaches, could further enhance its bioavailability and efficacy [, ]. Exploring its potential in other cardiovascular conditions beyond hypertension is another promising area of research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)